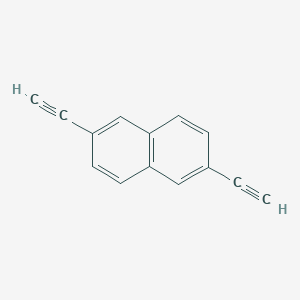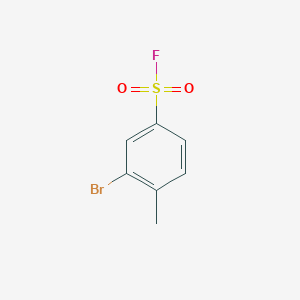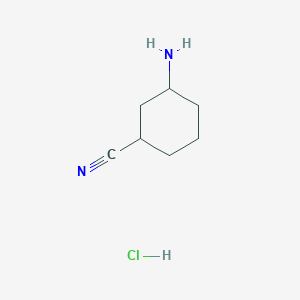
2,6-Diethynylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diethynylnaphthalene is an organic compound with the molecular formula C14H8 It is a derivative of naphthalene, characterized by the presence of ethynyl groups at the 2 and 6 positions on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethynylnaphthalene typically involves the ethynylation of naphthalene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where 2,6-dibromonaphthalene reacts with terminal alkynes in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 2,6-Diethynylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with functional groups such as carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups, resulting in different naphthalene derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical for reducing ethynyl groups.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the naphthalene ring.
Major Products Formed:
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: 2,6-Diethyl naphthalene.
Substitution: 2,6-Dihalonaphthalene derivatives.
科学的研究の応用
2,6-Diethynylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure makes it valuable in the study of conjugated systems and electronic properties.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
作用機序
The mechanism by which 2,6-Diethynylnaphthalene exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the ethynyl groups are converted to carboxylic acids through a series of intermediate steps involving free radicals and transition metal catalysts. The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive intermediates that facilitate the oxidation process .
類似化合物との比較
2,6-Dimethylnaphthalene: Similar in structure but with methyl groups instead of ethynyl groups.
2,6-Dihydroxynaphthalene: Contains hydroxyl groups at the 2 and 6 positions.
2,6-Dicarboxynaphthalene: Features carboxylic acid groups at the 2 and 6 positions.
Uniqueness: 2,6-Diethynylnaphthalene is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and materials with specific electronic characteristics .
特性
CAS番号 |
507276-82-6 |
|---|---|
分子式 |
C14H8 |
分子量 |
176.21 g/mol |
IUPAC名 |
2,6-diethynylnaphthalene |
InChI |
InChI=1S/C14H8/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h1-2,5-10H |
InChIキー |
DAWMSTQJPPKMKM-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC2=C(C=C1)C=C(C=C2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B12504560.png)

![7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B12504568.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12504584.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504586.png)
![(1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12504593.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504596.png)
![N-Benzo[1,3]dioxol-5-yl-2-[methyl-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B12504597.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504599.png)
![1-{N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}piperidine-4-carboxamide](/img/structure/B12504611.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504613.png)
![4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12504617.png)
![6-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504632.png)
